

# Cefoselis Hydrochloride: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |  |  |  |
|----------------------|-------------------------|-----------|--|--|--|
| Compound Name:       | Cefoselis hydrochloride |           |  |  |  |
| Cat. No.:            | B10799927               | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cefoselis is a fourth-generation parenteral cephalosporin antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens. [1][2] Like other  $\beta$ -lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs). [3] This disruption of the peptidoglycan layer synthesis leads to cell lysis and bacterial death. [3] Cefoselis is noted for its stability against hydrolysis by many common  $\beta$ -lactamases and its ability to penetrate the bacterial cell wall rapidly. [1] This technical guide provides a detailed overview of the in vitro antibacterial spectrum of **Cefoselis hydrochloride**, supported by quantitative data, experimental methodologies, and a workflow visualization.

## **Antibacterial Spectrum of Activity**

Cefoselis demonstrates potent activity against a variety of Gram-positive and Gram-negative bacteria.[2][4] Its performance is often compared to other fourth-generation cephalosporins like cefepime and cefpirome.[4][5]

## **Gram-Positive Bacteria**

Cefoselis is highly active against methicillin-susceptible staphylococci and most streptococcal species.[4][5] However, its efficacy is significantly reduced against methicillin-resistant



staphylococci (MRSA) and enterococci.[2]

Table 1: In Vitro Activity of Cefoselis Hydrochloride Against Gram-Positive Bacteria



| Bacterial<br>Species                                   | No. of<br>Isolates | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Susceptibili<br>ty Rate (%)      |
|--------------------------------------------------------|--------------------|----------------------|------------------|------------------------------|----------------------------------|
| Staphylococc<br>us aureus<br>(MSSA)                    | N/A                | N/A                  | N/A              | N/A                          | 100%[1]                          |
| Staphylococc<br>us aureus<br>(MRSA)                    | N/A                | N/A                  | N/A              | N/A                          | 0%<br>(Resistant)[1]             |
| Methicillin-<br>sensitive<br>CNS <sup>1</sup>          | N/A                | N/A                  | N/A              | N/A                          | High<br>Activity[2][5]           |
| Methicillin-<br>resistant<br>CNS <sup>1</sup>          | N/A                | N/A                  | N/A              | N/A                          | Poor<br>Activity[2][5]           |
| Streptococcu<br>s<br>pneumoniae<br>(PSSP) <sup>2</sup> | N/A                | N/A                  | N/A              | N/A                          | Potent<br>Activity[5]            |
| Streptococcu<br>s<br>pneumoniae<br>(PISP) <sup>3</sup> | N/A                | N/A                  | N/A              | N/A                          | Slightly<br>Lower<br>Activity[5] |
| Streptococcu<br>s<br>pneumoniae<br>(PRSP) <sup>4</sup> | N/A                | N/A                  | N/A              | N/A                          | Poor<br>Activity[2][5]           |
| Beta-<br>hemolytic<br>Streptococcu<br>s                | N/A                | N/A                  | N/A              | N/A                          | Higher than<br>Cefepime          |
| Viridans<br>group                                      | N/A                | N/A                  | N/A              | N/A                          | Higher than<br>Cefepime          |



#### Streptococcu

s

| Enterococcus faecalis | N/A | N/A | N/A | N/A | Poor<br>Activity[2] |
|-----------------------|-----|-----|-----|-----|---------------------|
| Enterococcus faecium  | N/A | N/A | N/A | N/A | No Activity[2]      |

<sup>&</sup>lt;sup>1</sup>Coagulase-Negative Staphylococci <sup>2</sup>Penicillin-Susceptible Streptococcus pneumoniae <sup>3</sup>Penicillin-Intermediate Streptococcus pneumoniae <sup>4</sup>Penicillin-Resistant Streptococcus pneumoniae N/A: Data not available in the provided search results.

## **Gram-Negative Bacteria**

Cefoselis exhibits broad activity against Enterobacteriaceae, particularly strains that do not produce extended-spectrum  $\beta$ -lactamases (ESBLs).[5] Its activity against non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa is notable, though resistance can be species-dependent.[4]

Table 2: In Vitro Activity of Cefoselis Hydrochloride Against Gram-Negative Bacteria



| Bacterial<br>Species                                 | No. of<br>Isolates | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL)     | MIC <sub>90</sub><br>(µg/mL) | Susceptibili<br>ty Rate (%) |
|------------------------------------------------------|--------------------|----------------------|----------------------|------------------------------|-----------------------------|
| Escherichia<br>coli (non-<br>ESBL)                   | N/A                | 0.008 -<br>>256[6]   | ≤0.125<br>(ECOFF)[6] | N/A                          | 100%[1]                     |
| Klebsiella<br>pneumoniae<br>(non-ESBL)               | N/A                | 0.008 -<br>>256[6]   | ≤0.125<br>(ECOFF)[6] | N/A                          | 94.3%[1]                    |
| Proteus<br>mirabilis<br>(non-ESBL)                   | N/A                | 0.008 -<br>>256[6]   | ≤0.125<br>(ECOFF)[6] | N/A                          | 97.0%[1]                    |
| ESBL- producing E. coli, K. pneumoniae, P. mirabilis | N/A                | N/A                  | N/A                  | N/A                          | < 10%[1]                    |
| Enterobacter cloacae                                 | N/A                | 0.008 -<br>>256[6]   | ≤0.25<br>(ECOFF)[6]  | N/A                          | 56.7 - 83.3%<br>[1]         |
| Pseudomona<br>s aeruginosa                           | N/A                | 0.25 - >256[6]       | ≤32 (ECOFF)<br>[6]   | N/A                          | 73.3%[1]                    |
| Acinetobacter<br>baumannii                           | N/A                | N/A                  | N/A                  | N/A                          | 18.7%[1]                    |
| Haemophilus influenzae                               | N/A                | N/A                  | N/A                  | N/A                          | Potent<br>Activity[2][5]    |
| Moraxella catarrhalis                                | N/A                | N/A                  | N/A                  | N/A                          | Potent<br>Activity[2][5]    |
| Stenotropho<br>monas<br>maltophilia                  | N/A                | N/A                  | N/A                  | N/A                          | Resistant[4]                |



ECOFF: Epidemiological Cut-Off Value, which helps differentiate wild-type (WT) from non-WT pathogens.[6] N/A: Data not available in the provided search results.

## **Experimental Protocols**

The quantitative data summarized above are primarily derived from in vitro susceptibility testing performed according to standardized methodologies.

Method: Broth Microdilution

The minimum inhibitory concentrations (MICs) for Cefoselis are determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [1][6]

#### Protocol Outline:

- Isolate Preparation: Clinical bacterial isolates are cultured to achieve a standardized inoculum density (e.g., 5 x 10<sup>5</sup> CFU/mL).
- Antimicrobial Agent Dilution: Cefoselis hydrochloride is serially diluted in cation-adjusted
   Mueller-Hinton broth to create a range of concentrations.
- Inoculation: Standardized bacterial suspensions are inoculated into microtiter plate wells containing the various concentrations of Cefoselis.
- Incubation: The inoculated plates are incubated under specific atmospheric conditions (e.g., ambient air) at 35°C ± 2°C for 18-24 hours.[7]
- MIC Determination: The MIC is defined as the lowest concentration of Cefoselis that completely inhibits visible growth of the bacterium.[8]
- Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922,
  Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and
  Streptococcus pneumoniae ATCC 49619, are tested concurrently to ensure the accuracy and reproducibility of the results.





# **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow for determining the in vitro antibacterial spectrum of **Cefoselis hydrochloride**.





Click to download full resolution via product page

Workflow for Determining Cefoselis MIC via Broth Microdilution.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 4. The Comparative In Vitro Activity of FK-037 (Cefoselis), a New Broad-Spectrum Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of cefoselis compared to β-lactams and other antibacterial agents aganst gram-positive and gram-negative clinical isolates | Semantic Scholar [semanticscholar.org]
- 6. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance
   | CDC [wwwn.cdc.gov]
- 8. idexx.dk [idexx.dk]
- To cite this document: BenchChem. [Cefoselis Hydrochloride: A Technical Guide to its Antibacterial Spectrum of Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799927#cefoselis-hydrochloride-antibacterial-spectrum-of-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com